molecular formula C14H14N3NaO4S B13728942 Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt CAS No. 3626-35-5

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt

Cat. No.: B13728942
CAS No.: 3626-35-5
M. Wt: 343.34 g/mol
InChI Key: JDMWNDRLWBRPGG-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt is a synthetic organic compound with the molecular formula C14H15N3NaO4S. It is commonly used as a dye intermediate and has applications in various industrial processes. The compound is characterized by its azo group, which is responsible for its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-5-methoxy-2-methylaniline followed by coupling with benzenesulfonic acid. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the sulfonation of benzene to produce benzenesulfonic acid, which is then reacted with the diazonium salt of 4-amino-5-methoxy-2-methylaniline. The final product is isolated and purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its chemical properties.

    Industry: Utilized in the production of colorants for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in dyeing processes, the azo group interacts with fabric fibers to impart color.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-
  • Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-

Uniqueness

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt is unique due to its specific structural features, such as the presence of both the azo group and the sulfonic acid group. These functional groups confer distinct chemical properties, making it valuable for various applications in dye synthesis and other industrial processes.

Properties

CAS No.

3626-35-5

Molecular Formula

C14H14N3NaO4S

Molecular Weight

343.34 g/mol

IUPAC Name

sodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H15N3O4S.Na/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1

InChI Key

JDMWNDRLWBRPGG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N.[Na+]

Origin of Product

United States

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